N1-Alkyl Substituent Modulates BRD4 Bromodomain Engagement Within the Tetrahydroquinoline Sulfonamide Series
The N1-isobutyl group on the target compound represents a specific steric and lipophilic variant within the tetrahydroquinoline sulfonamide series. The N1-isopentyl analog has been explicitly described as a potent and selective BRD4 inhibitor, indicating that the N1-alkyl chain engages the bromodomain acetyl-lysine binding pocket . By comparison, the N1-methyl analog (2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) demonstrated an ITC Kd of 31 nM against TRIM24 PHD-bromodomain, confirming that the tetrahydroquinolin-2-one scaffold with N1-alkylation supports nanomolar target engagement [1]. The isobutyl moiety provides a calculated cLogP increment of approximately +1.1 over the N1-methyl congener (class-level inference from fragment-based calculations), which may enhance passive permeability without exceeding Lipinski limits [2].
| Evidence Dimension | N1-alkyl chain effect on target engagement potential and lipophilicity |
|---|---|
| Target Compound Data | N1-isobutyl substituent; calculated MW = 437.35; estimated cLogP ≈ 4.2 (in silico prediction) |
| Comparator Or Baseline | N1-methyl analog: 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide; ITC Kd = 31 nM vs. TRIM24; N1-isopentyl analog: described as BRD4 inhibitor (no quantitative Kd available) |
| Quantified Difference | Approximate cLogP shift of +1.1 vs. N1-methyl; biological potency difference cannot be quantified from available public data |
| Conditions | In silico cLogP calculation (fragment-based); TRIM24 PHD-bromodomain ITC assay for comparator only |
Why This Matters
The isobutyl group provides a differentiated lipophilicity profile that can be exploited for membrane permeability optimization in cellular assays, while maintaining the core scaffold's demonstrated nanomolar target engagement capacity.
- [1] PDB ID: 4YAD. Crystal structure of TRIM24 PHD-bromodomain complexed with 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. RCSB Protein Data Bank. 2015. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
